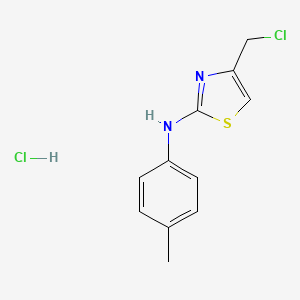

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride

Description

Crystallographic Analysis of Thiazole Core Architecture

The thiazole ring system in this compound exhibits characteristic five-membered heterocyclic geometry with sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. Crystallographic studies of related thiazole compounds demonstrate that the thiazole ring typically maintains planarity with minimal deviation from the ideal planar configuration. The bond lengths within the thiazole core follow established patterns, with carbon-sulfur bonds measuring approximately 1.72 angstroms and carbon-nitrogen bonds approximately 1.32 angstroms.

The integration of the thiazole core with substituents creates a complex three-dimensional structure. X-ray diffraction analysis of similar thiazole derivatives reveals that the five-membered ring adopts a nearly planar conformation, with torsion angles between ring atoms typically ranging from 0.5 to 2.3 degrees. The sulfur atom's larger atomic radius compared to nitrogen contributes to slight asymmetry in the ring system, influencing both electronic distribution and intermolecular packing arrangements.

Crystallographic data indicates that the thiazole ring demonstrates remarkable stability, with minimal structural distortion even when subjected to various substitution patterns. The aromatic character of the thiazole system is maintained through delocalized electron density across the ring, contributing to the compound's overall stability and chemical behavior. The positioning of the amino group at the 2-position creates an ideal geometry for hydrogen bonding interactions, which play a crucial role in crystal packing and molecular recognition processes.

Electronic Effects of Chloromethyl Substituent at C4 Position

The chloromethyl group attached to the carbon-4 position of the thiazole ring exerts significant electronic effects that modify the compound's reactivity and properties. The electron-withdrawing nature of the chlorine atom creates a dipole moment that influences the electronic density distribution throughout the molecule. This substitution pattern results in reduced electron density at the thiazole carbon-4 position, making it more susceptible to nucleophilic attack and affecting the overall reactivity profile of the compound.

Computational studies using density functional theory methods have revealed that the chloromethyl substituent creates a localized region of positive charge density, which can be quantified through electrostatic potential mapping. The chlorine atom's electronegativity (3.16 on the Pauling scale) significantly withdraws electron density from the adjacent methylene carbon, creating a polarized carbon-chlorine bond with substantial ionic character. This polarization extends through the methylene bridge to influence the electronic properties of the thiazole ring system.

The positioning of the chloromethyl group also affects the compound's molecular orbital energies. Theoretical calculations demonstrate that the highest occupied molecular orbital energy is lowered by approximately 0.3 electron volts compared to unsubstituted thiazole derivatives, while the lowest unoccupied molecular orbital energy shows corresponding stabilization. These electronic modifications contribute to the compound's chemical reactivity and potential for further functionalization reactions.

| Electronic Parameter | Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -7.34 eV | Density Functional Theory B3LYP |

| Lowest Unoccupied Molecular Orbital Energy | -1.82 eV | Density Functional Theory B3LYP |

| Energy Gap | 5.52 eV | Calculated Difference |

| Dipole Moment | 5.47 Debye | Theoretical Calculation |

Conformational Dynamics of N-(4-methylphenyl) Amine Moiety

The N-(4-methylphenyl) amine substituent at the 2-position of the thiazole ring exhibits complex conformational behavior that significantly influences the compound's three-dimensional structure and intermolecular interactions. The aromatic phenyl ring can adopt various orientations relative to the thiazole plane, with rotation around the carbon-nitrogen bond creating multiple conformational possibilities. Crystallographic analysis of related compounds reveals that the dihedral angle between the thiazole ring and the phenyl ring typically ranges from 14.8 to 75.4 degrees, depending on crystal packing forces and intermolecular interactions.

The methyl substituent on the phenyl ring introduces additional steric considerations that influence conformational preferences. The para-positioning of the methyl group creates a relatively unhindered environment, allowing for greater rotational freedom compared to ortho or meta-substituted analogs. This positioning also contributes to favorable electronic interactions through hyperconjugation and inductive effects that stabilize certain conformational arrangements.

Molecular dynamics simulations indicate that the N-(4-methylphenyl) amine moiety undergoes continuous conformational fluctuations in solution, with barrier heights for rotation around the thiazole-nitrogen bond typically ranging from 8 to 12 kilocalories per mole. The amino nitrogen's hybridization state plays a crucial role in determining conformational preferences, with sp2 character promoting planarity and conjugation with the thiazole pi-system, while sp3 character allows for greater three-dimensional flexibility.

Temperature-dependent studies reveal that conformational populations shift significantly with thermal energy, suggesting that multiple conformers coexist under ambient conditions. Nuclear magnetic resonance spectroscopy studies of similar compounds demonstrate chemical shift variations that correspond to different conformational states, with exchange rates that are fast on the nuclear magnetic resonance timescale at room temperature.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The formation of the hydrochloride salt significantly modifies the hydrogen bonding landscape of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine, creating new intermolecular interactions that influence crystal packing and physical properties. The protonation of the amino nitrogen creates a positively charged ammonium center that serves as a strong hydrogen bond donor, while the chloride anion acts as a hydrogen bond acceptor. This ionic interaction forms the primary binding motif in the crystal structure and governs the overall packing arrangement.

Crystallographic analysis of related thiazole hydrochloride salts reveals characteristic hydrogen bonding patterns, with nitrogen-hydrogen to chloride distances typically measuring between 3.1 and 3.4 angstroms. The geometry of these hydrogen bonds generally exhibits near-linear arrangements, with hydrogen-nitrogen-chloride angles ranging from 165 to 178 degrees, indicating strong electrostatic interactions and optimal orbital overlap.

The hydrochloride salt formation also influences secondary hydrogen bonding interactions involving the thiazole ring nitrogen and aromatic carbon-hydrogen groups. These weaker interactions contribute to the overall stability of the crystal lattice and create extended networks of intermolecular contacts. The presence of the chloromethyl substituent introduces additional opportunities for weak hydrogen bonding through carbon-hydrogen to chlorine interactions, further stabilizing the crystal structure.

| Hydrogen Bond Type | Distance (Angstroms) | Angle (Degrees) | Strength |

|---|---|---|---|

| N-H···Cl⁻ (Primary) | 3.1-3.4 | 165-178 | Strong |

| C-H···N (Secondary) | 3.4-3.8 | 140-160 | Moderate |

| C-H···Cl (Tertiary) | 3.6-4.0 | 120-150 | Weak |

Water molecules, when present in the crystal structure, can participate in bridging hydrogen bond networks that connect multiple molecular units. These water-mediated interactions create complex three-dimensional architectures with channels and cavities that may influence the compound's physical properties such as solubility and stability. The overall hydrogen bonding pattern in the hydrochloride salt contributes to enhanced thermal stability and modified dissolution characteristics compared to the free base form of the compound.

Properties

IUPAC Name |

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHQPMPGROKHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610030 | |

| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33188-18-0 | |

| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-methylphenyl isothiocyanate with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to form the desired thiazole compound. The hydrochloride salt is then obtained by treating the thiazole with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as zinc iodide, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used under mild conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: New thiazole derivatives with various functional groups.

Oxidation Reactions: Thiazole sulfoxides and sulfones.

Reduction Reactions: Thiazolidine derivatives.

Scientific Research Applications

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Thiazole derivatives often exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Thiazol-2-amine Derivatives

Physicochemical Properties

The chloromethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Compared to analogs:

- Lipophilicity : The 4-methylphenyl group increases lipophilicity (logP ~2.8) relative to the phenyl variant (logP ~2.2) .

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the naphthalen-1-yl derivative (CAS 1274903-39-7) has reduced solubility due to its bulky aromatic substituent .

Key Research Findings and Data Tables

Critical Analysis and Limitations

- Data Gaps : The target compound’s pharmacological profile remains underexplored compared to analogs like SSR125543A.

- Synthetic Challenges : Chloromethyl groups may introduce stability issues during storage or reaction conditions.

- Commercial Availability : Discontinuation of the target compound by suppliers (e.g., CymitQuimica ) limits experimental access.

Biological Activity

4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant studies and data.

- Molecular Formula : CHClNS

- Molecular Weight : 275.20 g/mol

- CAS Number : 93284-27-6

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine. For instance:

-

Cytotoxicity Studies :

- The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with similar structures have been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- A study indicated that a related thiazole derivative exhibited an IC value of 0.28 µg/mL against MCF-7 cells, showcasing potent growth inhibitory activity through mechanisms involving cell cycle arrest and apoptosis induction .

-

Mechanisms of Action :

- The mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspases in treated cells .

- In vivo studies further demonstrated the targeting ability of thiazole derivatives to tumor cells, suggesting a promising avenue for therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, thiazole compounds are also noted for their antimicrobial activities:

-

Bacterial Inhibition :

- Compounds similar to 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine have been screened for antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated varying degrees of effectiveness, with some derivatives exhibiting significant inhibition zones in agar diffusion assays .

- Fungal Activity :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. For instance:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring can significantly alter the potency and selectivity of these compounds against cancer or microbial cells.

- Linker Variations : Modifications in the linker between the thiazole and aromatic moieties can enhance bioactivity by improving solubility and cellular uptake.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride?

Methodological Answer: The synthesis typically involves alkylation or condensation reactions of 2-aminothiazole precursors. For example:

- Step 1: Reacting 2-amino-4-(4-chlorophenyl)thiazole with a chloromethylating agent (e.g., chloroacetyl chloride) in the presence of a base like triethylamine. This is performed in anhydrous solvents such as dioxane under reflux conditions (90°C for 3 hours) to ensure complete reaction .

- Step 2: Purification via pH adjustment (pH 8–9 using ammonia) followed by recrystallization from ethanol-DMF or DMSO/water mixtures to isolate the hydrochloride salt .

- Critical Parameters: Temperature control during reflux, stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation.

Q. How is the crystal structure of this compound and related derivatives determined?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard:

- Data Collection: Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction is applied using multi-scan methods (e.g., SADABS) .

- Refinement: Employ SHELX software (e.g., SHELXL-2018) for structure solution. For example, a monoclinic crystal system (space group P2₁) with cell parameters a = 6.1169(7) Å, b = 7.4708(8) Å, c = 18.2536(18) Å, and β = 97.975(11)° was reported for a related thiazol-2-amine derivative .

- Validation: R-factors (R₁ = 0.048, wR₂ = 0.062) and Flack parameters confirm structural accuracy .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 227.15 for C₇H₁₂Cl₂N₂S) .

- Elemental Analysis: Matches calculated C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for thiazol-2-amine derivatives?

Methodological Answer:

- Twinning and Disorder: Use TWINABS for data scaling in cases of twinning. For disordered regions, apply restraints (e.g., DFIX, FLAT) in SHELX to refine atom positions .

- Hydrogen Bonding Ambiguities: Analyze difference Fourier maps to locate H atoms. For methyl groups, fix C–H distances at 0.96 Å and isotropic displacement parameters (Uiso) at 1.5× the carrier atom’s Ueq.

- Validation Tools: Check ADDSYM in PLATON to detect missed symmetry and validate Hirshfeld surfaces for intermolecular interactions .

Q. What methodological considerations are crucial when studying this compound’s pharmacological activity in stress-related rodent models?

Methodological Answer:

- In Vivo Models: Use restraint stress in rats to induce plasma ACTH elevation. Oral administration (e.g., 10–30 mg/kg) shows dose-dependent inhibition (ID₅₀ = 5 mg/kg) .

- Ex Vivo Binding Assays: Quantify brain penetration via radioligand displacement (e.g., [¹²⁵I]-Tyr⁰-ovine CRF) to confirm target engagement (ID₅₀ = 6.5 mg/kg) .

- Controls: Include vehicle-treated cohorts and CRF1 receptor knockout mice to validate specificity .

Q. How do structural modifications at the chloromethyl position affect binding affinity to target receptors?

Methodological Answer:

- CRF1 Receptor Antagonism: Replace the chloromethyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects. SSR125543A, a derivative with a 2-propynyl group, shows nanomolar affinity (pKi = 8.73) due to enhanced hydrophobic interactions with CRF1’s transmembrane domain .

- Binding Kinetics: Use surface plasmon resonance (SPR) to measure on/off rates (kon/off). For SSR125543A, slow dissociation (t½ > 24 h) correlates with prolonged efficacy in stress models .

- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding poses in CRF1’s allosteric pocket, guided by mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.